N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, a dimethylsulfamoyl group, and a dioxopyrrolidinyl benzamide moiety, making it a molecule of interest for its unique chemical properties and potential biological activities.
Mechanism of Action
Target of Action
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide primarily targets specific enzymes involved in cellular processes. One of the main targets is the enzyme dihydrofolate reductase (DHFR), which plays a crucial role in the synthesis of tetrahydrofolate, a cofactor necessary for the production of nucleotides and amino acids . By inhibiting DHFR, this compound disrupts the synthesis of DNA, RNA, and proteins, leading to impaired cell proliferation.
Mode of Action
This compound binds to the active site of dihydrofolate reductase, preventing the conversion of dihydrofolate to tetrahydrofolate . This competitive inhibition results in a decrease in the availability of tetrahydrofolate, which is essential for the synthesis of purines and thymidylate. Consequently, the compound effectively halts the replication of rapidly dividing cells, such as cancer cells, by interfering with their nucleotide synthesis.
Biochemical Pathways
The inhibition of dihydrofolate reductase by this compound affects several biochemical pathways. The most significant impact is on the folate pathway, which is crucial for the synthesis of nucleotides and amino acids . By disrupting this pathway, the compound leads to a reduction in DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis in rapidly proliferating cells.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed when administered orally and exhibits good bioavailability . It is distributed widely throughout the body, including the central nervous system. Metabolism primarily occurs in the liver, where it undergoes biotransformation to active metabolites. Excretion is mainly via the kidneys, with both the parent compound and its metabolites being eliminated in the urine.
Result of Action
The molecular and cellular effects of this compound include the inhibition of DNA and RNA synthesis, leading to cell cycle arrest and apoptosis . This results in the suppression of tumor growth and proliferation. Additionally, the compound’s action on rapidly dividing cells makes it effective against certain types of cancer and bacterial infections.
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound . For instance, acidic or basic conditions can affect the compound’s stability and solubility, potentially altering its bioavailability. Additionally, interactions with other drugs or dietary components can impact its absorption and metabolism, thereby influencing its overall efficacy.
: Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group is introduced via sulfonation, where dimethylamine reacts with a sulfonyl chloride derivative of the benzothiazole.
Attachment of the Dioxopyrrolidinyl Benzamide Moiety: This step involves the coupling of the benzothiazole derivative with 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dimethylsulfamoyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the dioxopyrrolidinyl moiety, potentially converting them to alcohols.
Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the dioxopyrrolidinyl moiety.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, research focuses on its potential therapeutic applications. The compound’s ability to modulate biological pathways could lead to the development of new treatments for diseases such as cancer, inflammation, and infectious diseases.
Industry
Industrially, this compound can be used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Comparison with Similar Compounds
Similar Compounds
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide: Similar structure but with an iodine atom, which can alter its reactivity and biological activity.
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(isopropyl sulfonyl)benzamide: Contains an isopropyl sulfonyl group, which may affect its chemical properties and applications.
Uniqueness
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide is unique due to its combination of a benzothiazole core, a dimethylsulfamoyl group, and a dioxopyrrolidinyl benzamide moiety. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S2/c1-23(2)31(28,29)14-7-8-15-16(11-14)30-20(21-15)22-19(27)12-3-5-13(6-4-12)24-17(25)9-10-18(24)26/h3-8,11H,9-10H2,1-2H3,(H,21,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYKJVODKCYOII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.